

Foundational Literature Review: Repunapanor, a Novel NHE-3 Inhibitor

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Compound of Interest

Compound Name: Repunapanor

Cat. No.: B15615412

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **Repunapanor** is limited. This document provides a comprehensive overview based on existing data and leverages information from the closely related and well-characterized Na⁺/H⁺ exchanger 3 (NHE-3) inhibitor, Tenapanor, as a proxy to elucidate the foundational science and potential therapeutic applications of this class of drugs. All data presented for Tenapanor should be considered illustrative of the potential profile of an NHE-3 inhibitor and not direct data for **Repunapanor** unless explicitly stated.

Introduction to Repunapanor and NHE-3 Inhibition

Repunapanor (also identified as compound 123) is a potent, orally administered, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE-3). NHE-3 is an antiporter located on the apical membrane of intestinal epithelial cells and renal proximal tubule cells. In the gastrointestinal tract, it plays a crucial role in the absorption of dietary sodium by exchanging extracellular sodium ions for intracellular protons.

By inhibiting NHE-3, **Repunapanor** is designed to act locally in the gut with minimal systemic absorption. This targeted mechanism of action leads to a reduction in sodium absorption from the intestinal lumen. The increased concentration of sodium in the gut lumen creates an osmotic gradient, drawing water into the intestines. This results in increased intestinal fluid, which can soften stool and accelerate intestinal transit time, providing a therapeutic benefit for constipation-related disorders.

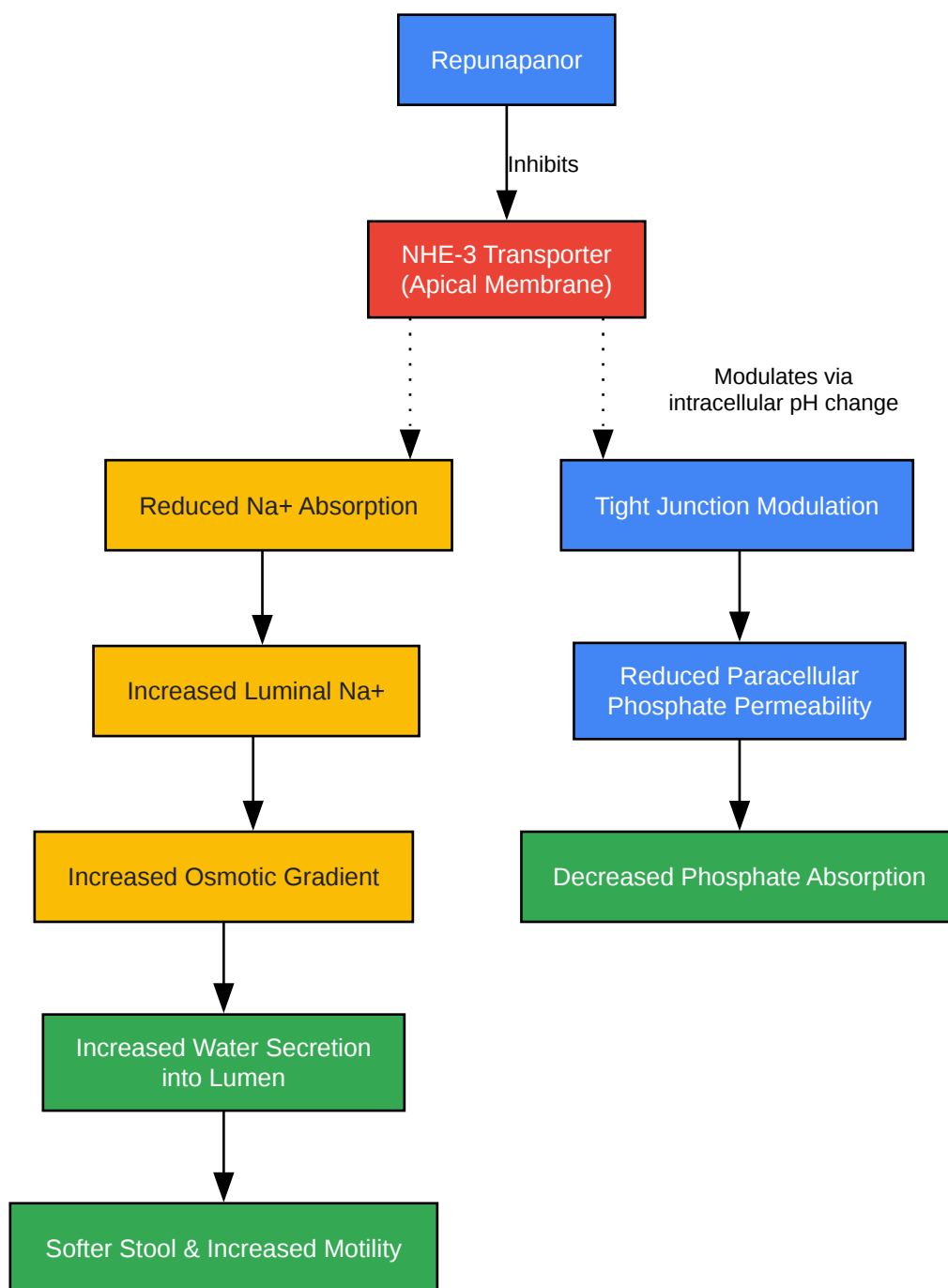
Furthermore, NHE-3 inhibition has been shown to reduce paracellular phosphate absorption in the intestine, suggesting a potential therapeutic role in managing hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD).

Core Mechanism of Action: Inhibition of the Na⁺/H⁺ Exchanger 3

The primary pharmacological effect of **Repunapanor** is the inhibition of the NHE-3 transporter. This action initiates a cascade of downstream effects that form the basis of its therapeutic potential.

Signaling Pathway of NHE-3 Inhibition

The inhibition of NHE-3 by a small molecule like **Repunapanor** directly blocks the exchange of sodium and protons across the apical membrane of enterocytes. This leads to two primary consequences in the intestinal lumen: increased sodium concentration and a subsequent osmotic influx of water. A secondary and distinct mechanism involves the modulation of tight junctions between enterocytes, which reduces the paracellular absorption of phosphate.



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Caption: Signaling pathway of NHE-3 inhibition by **Repunapanor**.

Quantitative Data Summary (Derived from Tenapanor Clinical Trials)

Due to the lack of publicly available clinical trial data for **Repunapanor**, this section summarizes key quantitative outcomes from Phase 3 clinical trials of Tenapanor in two primary indications: hyperphosphatemia in CKD patients on dialysis and irritable bowel syndrome with constipation (IBS-C).

Tenapanor for Hyperphosphatemia in CKD

Trial Phase	Patient Population	Treatment Arms	Primary Endpoint	Key Quantitative Results	Reference
Phase 3	CKD patients on hemodialysis with hyperphosphatemia	Tenapanor (3, 10, or 30 mg twice daily) vs. Placebo	Mean change in serum phosphate from baseline	- Tenapanor 3mg: -1.00 mg/dL - Tenapanor 10mg: -1.02 mg/dL - Tenapanor 30mg: -1.19 mg/dL	[1]
Phase 3 (NORMALIZE study)	CKD patients on maintenance dialysis	Tenapanor alone or with phosphate binders	Achievement of serum phosphate ≤ 4.5 mg/dL	35%–49% of patients achieved the target over an 18-month period.	
Phase 3	Peritoneal dialysis patients with hyperphosphatemia	Tenapanor (stepwise from 5 to 30 mg/dose twice daily)	Mean change in serum phosphorus at week 8	-1.18 mg/dL	

Tenapanor for Irritable Bowel Syndrome with Constipation (IBS-C)

Trial Phase	Patient Population	Treatment Arms	Primary Endpoint	Key Quantitative Results	Reference
Phase 3 (T3MPO-1)	Adults with IBS-C	Tenapanor 50 mg twice daily vs. Placebo	Combined responder rate ($\geq 30\%$ reduction in abdominal pain and an increase of ≥ 1 complete spontaneous bowel movement (CSBM) in the same week for at least 6 of the first 12 weeks)	Tenapanor: 27.0% vs. Placebo: 18.7%	
Phase 3 (T3MPO-2)	Adults with IBS-C	Tenapanor 50 mg twice daily vs. Placebo	Combined responder rate (as above)	Tenapanor: 36.5% vs. Placebo: 23.7%	[2]
Post-hoc analysis (pooled data)	Adults with IBS-C	Tenapanor 50 mg twice daily vs. Placebo	Median time to first CSBM	Tenapanor: 2 weeks	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NHE-3 inhibitors like **Repunapanor**.

In Vitro NHE-3 Inhibition Assay (Intracellular pH Recovery)

This cell-based assay is fundamental for determining the potency of NHE-3 inhibitors.

Objective: To measure the dose-dependent inhibition of NHE-3-mediated recovery from intracellular acidification.

Cell Lines:

- PS120 fibroblasts (deficient in endogenous NHE activity) stably transfected to express human or rat NHE-3.
- Opossum Kidney (OK) cells overexpressing human or rat NHE-3.

Materials:

- Selected cell line cultured to confluence on 96-well microplates.
- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye.
- Ammonium chloride (NH₄Cl) for acid loading.
- Sodium-free and sodium-containing buffer solutions.
- Test compound (**Repunapanor**) at various concentrations.
- Fluorescence plate reader.

Procedure:

- Cell Culture: Culture the selected NHE-3 expressing cells to confluence in 96-well black-walled, clear-bottom microplates.
- Dye Loading: Load the cells with the pH-sensitive fluorescent dye BCECF-AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

- **Intracellular Acidification:** Induce an acid load by exposing the cells to a prepulse of ammonium chloride (NH₄Cl) followed by a switch to a sodium-free buffer. This causes a rapid decrease in intracellular pH (pHi).
- **Compound Incubation:** Incubate the acid-loaded cells with varying concentrations of **Repunapanor** or a vehicle control in a sodium-containing buffer.
- **pH Recovery Monitoring:** Monitor the recovery of intracellular pH in real-time by measuring the fluorescence of the BCECF dye. The rate of pHi recovery is dependent on the activity of the NHE-3 transporter, which extrudes protons in exchange for extracellular sodium.
- **Data Analysis:** Calculate the rate of pHi recovery for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NHE-3 activity.



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Caption: Experimental workflow for the in vitro NHE-3 inhibition assay.

Conclusion

Repunapanor, as a potent NHE-3 inhibitor, represents a targeted therapeutic approach with significant potential for the treatment of disorders related to intestinal sodium and fluid balance, as well as phosphate absorption. While specific data on **Repunapanor** remains limited in the public domain, the extensive research and clinical validation of the closely related compound, Tenapanor, provide a strong foundational understanding of the mechanism of action, potential efficacy, and safety profile of this class of drugs. Further research and clinical trials on **Repunapanor** are necessary to fully elucidate its therapeutic utility and confirm its place in the management of conditions such as irritable bowel syndrome with constipation and hyperphosphatemia.

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